3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran

Catalog No.
S1910282
CAS No.
92274-43-6
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran

CAS Number

92274-43-6

Product Name

3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran

IUPAC Name

bromozinc(1+);2-methylbutane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

SCTRWKRSHGMHRI-UHFFFAOYSA-M

SMILES

CC(C)C[CH2-].[Zn+]Br

Canonical SMILES

CC(C)C[CH2-].[Zn+]Br

Synthesis of Organic Compounds

3-Methylbutylzinc bromide solution finds use as a reactant in organic synthesis, particularly for the creation of carbon-carbon bonds. Its ability to act as a source of the 3-methylbutyl group (isopentyl) makes it valuable in reactions like the Negishi coupling. PubChem: This reaction type allows for the formation of new C-C bonds between an organic halide (aryl or vinyl) and an organozinc compound.

One specific example involves the use of 3-methylbutylzinc bromide solution in the synthesis of methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the development of indazole-based glucagon receptor antagonists. Sigma-Aldrich:

Limitations and Considerations

It's important to note that 3-Methylbutylzinc bromide solution is typically used in research settings due to its:

  • Reactivity: The zinc-bromine bond is highly reactive, and the compound can readily react with moisture and air. This necessitates handling under inert atmosphere conditions (e.g., using Schlenk line techniques).
  • Stability: The solution needs to be stored under low temperatures (typically -20°C or -80°C) to minimize decomposition and ensure its effectiveness in reactions. GlpBio:
  • Commercial Availability: While commercially available, 3-Methylbutylzinc bromide solution might be offered by specialized chemical suppliers.

3-Methylbutylzinc bromide is characterized by the molecular formula C₅H₁₁BrZn and a molecular weight of approximately 216.4 g/mol. It is typically presented as a solution in Tetrahydrofuran at a concentration of 0.5 M. The compound is known for its high purity, usually around 95%, making it suitable for various research applications . It is sensitive to air and moisture, necessitating careful handling and storage at temperatures between 2-8°C .

, facilitating the formation of new carbon-carbon bonds. One notable reaction involves its use in the preparation of methyl 4-(3-methylbutanoyl)benzoate, which serves as a precursor for synthesizing indazole-based glucagon receptor antagonists . The compound's reactivity allows it to participate in several organic transformations, including:

  • Cross-coupling reactions: It can react with electrophiles to form new carbon-carbon bonds.
  • Nucleophilic additions: It can add to carbonyl compounds to produce alcohols or other functional groups.

3-Methylbutylzinc bromide exhibits significant biological activity primarily through its role as a reagent in synthesizing pharmaceutical intermediates. The compound's ability to interact with various biomolecules makes it valuable in biochemical pathways. For instance, it can influence enzyme activity and gene expression through its reactivity with specific proteins .

Mechanism of Action

The compound acts by forming stable complexes with biomolecules, which can lead to enzyme inhibition or activation. This interaction is crucial for its application in drug development and biochemical research .

The synthesis of 3-Methylbutylzinc bromide typically involves the reaction of zinc bromide with 3-methylbutyllithium or other suitable precursors under controlled conditions. The general procedure includes:

  • Preparation of the organolithium reagent: 3-Methylbutyllithium is prepared from 3-methylbutanol.
  • Reaction with zinc bromide: The organolithium reagent is then reacted with zinc bromide in Tetrahydrofuran to yield 3-Methylbutylzinc bromide.

This method ensures the formation of the desired product while maintaining the integrity of the organozinc compound .

3-Methylbutylzinc bromide is widely used in:

  • Organic synthesis: It serves as a key reagent for constructing complex organic molecules.
  • Pharmaceutical development: Its role in synthesizing intermediates for drug compounds makes it essential in medicinal chemistry.
  • Research settings: The compound is utilized in various biochemical assays and studies due to its reactivity and ability to form stable complexes with biomolecules .

The interactions of 3-Methylbutylzinc bromide with other chemicals and biological systems are critical for understanding its functionality. Research indicates that environmental factors such as temperature, moisture, and the presence of other reagents can significantly influence its stability and reactivity. Studies have shown that degradation can occur when exposed to air or moisture, affecting its efficacy in laboratory settings .

Several compounds share similarities with 3-Methylbutylzinc bromide due to their organozinc nature or their applications in organic synthesis. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethylzinc bromideC₂H₅BrZnCommonly used in Grignard reactions
Isopropylzinc bromideC₃H₇BrZnUseful for alkylation reactions
Phenylzinc bromideC₆H₅BrZnEmployed in coupling reactions

Uniqueness of 3-Methylbutylzinc Bromide

What sets 3-Methylbutylzinc bromide apart from these similar compounds is its specific reactivity profile and the unique synthetic pathways it enables, particularly for complex organic molecules like indazole derivatives. Its application in synthesizing pharmaceutical intermediates further underscores its significance in medicinal chemistry .

Dates

Modify: 2023-08-16

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